molecular formula C26H34ClN5O2 B2770622 N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922039-44-9

N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2770622
CAS No.: 922039-44-9
M. Wt: 484.04
InChI Key: KKHQSDKVEDQISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34ClN5O2 and its molecular weight is 484.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

Research on compounds with similar structures, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), reveals extensive metabolic pathways and elimination processes. SB-649868, an orexin 1 and 2 receptor antagonist, was shown to be extensively metabolized with principal routes involving oxidation and further metabolism leading to excretion primarily via feces. These findings suggest that compounds with similar complex structures could also undergo extensive metabolic transformations, highlighting the importance of metabolism and disposition studies in understanding the pharmacokinetics of such compounds (Renzulli et al., 2011).

Neuropharmacological Applications

The neuropharmacological effects of compounds such as m-Chlorophenylpiperazine (mCPP), which has been used in research to probe serotonin (5-HT) function, offer insights into potential research applications of the query compound in studying neurotransmitter systems. mCPP, known to bind at 5-HT receptors among others, has been employed to understand the role of serotonergic systems in mood regulation and the mechanism of action of antidepressants. This suggests that similar complex compounds could be explored for their potential interactions with neurotransmitter systems, contributing to the development of novel therapeutics or research tools in neuropharmacology (Silverstone et al., 1994).

Toxicological and Safety Evaluations

Studies on compounds like vinclozolin, a fungicide, underscore the importance of toxicological evaluations to assess potential health risks associated with chemical exposure. Research focusing on the internal exposure and health outcomes of individuals exposed to vinclozolin can inform similar studies for new compounds to ensure their safe use in various applications. Understanding the toxicological profile and safety parameters is crucial for compounds intended for therapeutic use or that may have environmental impact (Zober et al., 1995).

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN5O2/c1-18-6-8-21(27)16-22(18)29-26(34)25(33)28-17-24(32-13-11-30(2)12-14-32)20-7-9-23-19(15-20)5-4-10-31(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQSDKVEDQISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.